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Compound of Interest

Compound Name:
3-Methoxy-3'-morpholinomethyl

benzophenone

CAS No.: 898765-07-6

Cat. No.: B1343322 Get Quote

Executive Summary
This guide details the application of 3-Methoxy-3'-morpholinomethyl benzophenone (3-

MMBP) as a chemical probe for identifying protein targets of morpholine-containing

pharmacophores. Morpholine rings are "privileged scaffolds" in medicinal chemistry, frequently

found in kinase inhibitors (e.g., PI3K), CNS-active agents, and anticoagulants.

3-MMBP serves as a minimalist photoaffinity probe. It combines a morpholine recognition motif

(warhead) with a benzophenone photoreactive group (trap). Upon UV irradiation, this probe

covalently crosslinks to the target protein, allowing for the precise mapping of ligand-binding

sites via Mass Spectrometry (MS).

Key Applications:

Target Deconvolution: Identifying the primary target of morpholine-based phenotypic hits.

Binding Site Mapping: Defining the specific amino acid residues involved in ligand binding.

Off-Target Profiling: Assessing selectivity against complex proteomes.
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Chemical Mechanism & Properties[1][2][3][4][5]
The Photochemistry of Benzophenone
Unlike diazirines or azides, benzophenones are chemically stable in ambient light and require

specific activation.

Excitation: Upon irradiation at 350–365 nm, the benzophenone carbonyl absorbs a photon.

Intersystem Crossing: The excited singlet state relaxes to a reactive triplet diradical state.

C-H Insertion: This diradical abstracts a hydrogen atom from a nearby amino acid (within 3–5

Å), forming a ketyl radical pair that collapses into a stable covalent C-C bond.

Advantages:

Reversibility: If the diradical does not find a C-H bond, it relaxes back to the ground state,

allowing repeated excitation cycles (unlike diazirines which are "one-shot").

Specificity: The 350 nm activation wavelength causes minimal oxidative damage to proteins

compared to the 254 nm required for aryl azides.

Probe Specifications
Property Specification

Compound Name
3-Methoxy-3'-morpholinomethyl benzophenone

(3-MMBP)

Molecular Weight ~311.38 Da

Excitation Max 350–365 nm

Reactive Intermediate Triplet Diradical (T1)

Target Residues
Methionine, Leucine, Alanine, Glycine (C-H rich

backbones)

Solubility DMSO (Stock), PBS/TBS (Working < 100 µM)

Mechanism of Action Diagram
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Figure 1: The reversible excitation cycle of benzophenone allows for high-efficiency labeling of

proximal C-H bonds.

Experimental Protocols
Protocol A: In Vitro Photo-Crosslinking
Objective: Covalently label the target protein with 3-MMBP. Safety: Wear UV-protective

eyewear.

Materials:

Recombinant Target Protein (1–5 µM) OR Cell Lysate (1 mg/mL).

3-MMBP Stock (10 mM in DMSO).

Competition Control: Excess free Morpholine or Parent Drug (100 mM).

UV Lamp: 365 nm LED array (e.g., Stratalinker or handheld UV lamp). Note: Avoid Mercury

arc lamps if possible to reduce heat.

Step-by-Step:

Preparation: Dilute protein/lysate in PBS (pH 7.4). Avoid buffers with detergents (Triton X-

100) as benzophenones can label the detergent micelles.

Incubation (Equilibrium Binding):

Sample: Add 3-MMBP to a final concentration of 10–50 µM.
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Competition Control: Pre-incubate with 100x excess "cold" competitor for 15 min, then add

3-MMBP.

Incubate all samples for 30 minutes at 4°C in the dark.

Irradiation:

Transfer samples to a 96-well plate (open lid) or clear microcentrifuge tubes.

Place on ice (critical to prevent thermal denaturation).

Irradiate at 365 nm for 10–30 minutes.

Tip: Benzophenone labeling efficiency increases with time, but do not exceed 60 mins to

avoid protein degradation.

Quenching: No chemical quench is needed (light removal stops reaction). Proceed

immediately to analysis.

Protocol B: LC-MS/MS Target Mapping
Objective: Identify the specific peptide modified by the probe. Rationale: Since 3-MMBP lacks a

biotin handle, we rely on the mass shift of the probe attached to the peptide.

Workflow:

Digestion: Perform standard Trypsin/Lys-C digestion on the crosslinked protein.

LC-MS/MS: Inject digested peptides into a high-resolution Q-TOF or Orbitrap mass

spectrometer.

Data Search Parameters:

Variable Modification: Create a custom modification for "Benzophenone-Morpholine

Adduct".

Mass Shift Calculation:

Formula: C19H21NO3 (Probe)[1]
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Loss during reaction: None (Addition reaction) or -2H (depending on exact mechanism,

usually addition).

Delta Mass: +311.15 Da (Monoisotopic).

Residues: Any (Benzophenones are promiscuous regarding residue type, but prefer Met,

Leu, Phe).
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Figure 2: Step-by-step workflow from probe incubation to mass spectrometric identification.

Troubleshooting & Optimization
Issue Probable Cause Solution

Low Labeling Efficiency Irradiation time too short.

Increase UV exposure to 45–

60 mins. Benzophenones are

robust and tolerate longer

exposure than diazirines.

High Non-Specific Binding Probe concentration > Kd.

Titrate probe down (1–10 µM).

Labeling should be performed

at concentrations near the

estimated Kd.

Protein Precipitation UV-induced heating.

Ensure samples are kept on

ice or a cooled metal block

during irradiation.

No Mass Shift Detected Ionization suppression.

The hydrophobic

benzophenone may alter

peptide ionization. Try

Chymotrypsin digestion to

generate different peptide

fragments.

Strategic Considerations for Probe Design
While 3-MMBP is a functional "core" probe, advanced proteomic profiling (ABPP) often requires

an enrichment handle.

Next-Generation Design: If 3-MMBP fails to yield signal in complex lysates, synthesize an

analog with an alkyne handle on the benzophenone ring (e.g., at the 4'-position). This allows

for Copper-Catalyzed Click Chemistry (CuAAC) with Azide-Biotin for streptavidin enrichment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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